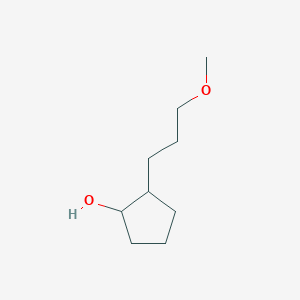

2-(3-Methoxypropyl)cyclopentan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H18O2 |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2-(3-methoxypropyl)cyclopentan-1-ol |

InChI |

InChI=1S/C9H18O2/c1-11-7-3-5-8-4-2-6-9(8)10/h8-10H,2-7H2,1H3 |

InChI Key |

NIIHSSDIARYBFY-UHFFFAOYSA-N |

Canonical SMILES |

COCCCC1CCCC1O |

Origin of Product |

United States |

Stereochemical Control and Asymmetric Synthesis of 2 3 Methoxypropyl Cyclopentan 1 Ol Analogs

Enantioselective and Diastereoselective Synthetic Strategies

Modern asymmetric synthesis provides a powerful toolkit for constructing complex molecules with multiple stereogenic centers. These strategies rely on the use of chiral catalysts, reagents, or auxiliaries to influence the stereochemical outcome of a reaction, leading to the preferential formation of one desired stereoisomer.

Asymmetric annulation, or ring-forming, reactions are highly efficient methods for constructing cyclic systems like the cyclopentane (B165970) core. In these reactions, two or more components are combined to form a ring, often creating multiple stereocenters simultaneously.

A notable strategy is the palladium-catalyzed dynamic kinetic asymmetric formal [3+2] cycloaddition. nih.gov In this approach, a racemic vinyl cyclopropane, which acts as a three-carbon component, reacts with an alkene derivative like an alkylidene azlactone. nih.gov The palladium catalyst, in conjunction with a chiral ligand, facilitates the formation of a five-membered ring. This process is considered a "dynamic kinetic" resolution because the catalyst can interconvert the enantiomers of the starting vinyl cyclopropane, allowing one enantiomer to react preferentially to form the product with high diastereo- and enantioselectivity. nih.gov

Another powerful method involves photocatalysis. For instance, a synergistic approach combining photocatalysis with copper catalysis enables a formal [4+1] annulation to produce cyclopentanol (B49286) derivatives. This reaction proceeds under mild conditions, using visible light to initiate the process, and allows for the stereoselective construction of the cyclopentanol ring.

| Reaction Type | Catalyst/Ligand System | Reactants | Key Features | Stereoselectivity |

|---|---|---|---|---|

| Pd-Catalyzed [3+2] Cycloaddition | Pd₂(dba)₃ / Chiral Trost Ligand | Vinyl Cyclopropanes + Alkylidene Azlactones | Dynamic kinetic asymmetric transformation. nih.gov | High dr and ee reported. nih.gov |

| Photocatalytic [4+1] Annulation | [CuII(dap)Cl₂] / 4CzIPN | Vinyl Arenes + 1,3-Dicarbonyls | Synergistic visible-light-mediated reaction. | Good stereoselectivity. |

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic processes where multiple bond-forming events occur in a single operation without isolating intermediates. This approach minimizes waste and increases operational simplicity. When applied to the synthesis of polysubstituted cyclopentanes, controlling the transfer of chirality through the reaction sequence is critical.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for such transformations. An NHC-catalyzed Michael/Michael/esterification domino reaction can be used for the asymmetric synthesis of tetrasubstituted cyclopentanes bearing four contiguous stereocenters. nih.gov The reaction sequence is typically initiated by the reaction of an α,β-unsaturated aldehyde with the chiral NHC catalyst. The resulting intermediate then participates in a sequence of Michael additions with a suitable reaction partner, such as a 2-nitroallylic acetate. nih.gov The chirality of the NHC catalyst directs the stereochemical outcome of each bond-forming step, ultimately leading to a highly functionalized cyclopentane product with excellent stereocontrol. nih.gov The reaction cascade concludes with an esterification step, regenerating the NHC catalyst for the next cycle. nih.gov

| Catalyst | Substrates | Bonds Formed (in one pot) | Key Advantage | Stereochemical Outcome |

|---|---|---|---|---|

| Chiral Triazolium Salt (NHC precursor) | α,β-Unsaturated Aldehydes + 2-Nitroallylic Acetates | Two C-C bonds, One C-O bond | Construction of four contiguous stereocenters in a single operation. | Good domino yields and high stereoselectivities (dr and er). nih.gov |

The enantioselective deoxygenation of a racemic secondary alcohol is a powerful kinetic resolution strategy. In this process, a chiral catalyst selectively facilitates the removal of the hydroxyl group from one enantiomer, leaving the other enantiomer unreacted and thus enantioenriched.

A modern approach involves an iridium-catalyzed formal deoxygenation via asymmetric hydrogenation. researchgate.net This method proceeds through a tandem reaction sequence. First, the racemic alcohol undergoes an elimination reaction to form an alkene intermediate. Subsequently, the same chiral iridium catalyst mediates the asymmetric hydrogenation of this alkene. Since the chiral catalyst hydrogenates the alkene in an enantioselective manner, it effectively results in the conversion of the starting racemic alcohol into a single enantiomer of the corresponding alkane. researchgate.net This process is particularly valuable as it provides a route to chiral alkanes from readily available racemic alcohols. researchgate.net

Another strategy involves biocatalysis, where enzymes are used to perform selective transformations. Engineered alcohol oxidases can selectively oxidize one enantiomer of a racemic secondary alcohol to the corresponding ketone. nih.gov In a process called deracemization, this enantioselective oxidation is combined with a non-selective reducing agent that converts the ketone back into the racemic alcohol. Over time, this cycle of selective oxidation and non-selective reduction leads to the accumulation of the single, unreactive alcohol enantiomer in high enantiomeric excess. nih.gov

Intramolecular hydroalkylation is a powerful cyclization strategy for forming carbocyclic rings. When catalyzed by a transition metal complex bearing a chiral ligand, this reaction can proceed with high enantioselectivity.

Copper hydride (CuH) catalysis has been successfully applied to the enantioselective intramolecular hydroalkylation of halide-tethered alkenes. nih.govresearchgate.net In this process, a chiral copper hydride species is generated in situ. This species adds across the double bond of the substrate, and the resulting organocopper intermediate undergoes intramolecular cyclization by displacing a halide on the same molecule. This sequence forms a new carbon-carbon bond, creating the cyclopentane ring and setting a stereocenter with high enantiomeric excess. nih.gov This method has proven effective for the synthesis of enantioenriched cyclobutanes, cyclopentanes, and other cyclic structures. nih.govresearchgate.net

| Catalytic System | Substrate Type | Product | Key Features |

|---|---|---|---|

| Copper Hydride (CuH) with Chiral Ligand | Halide-tethered styrenes or similar alkenes | Enantioenriched Cyclopentanes | High enantioselectivity; formation of carbocycles from acyclic precursors. nih.gov |

Diastereoselective synthesis aims to control the relative stereochemistry between two or more stereocenters within a molecule. This is often achieved by using a substrate that already contains a stereocenter to direct the formation of a new one.

One common approach is the conjugate addition (Michael addition) to a chiral cyclopentenone derivative. The existing stereochemistry of the starting material blocks one face of the molecule, forcing the incoming nucleophile to attack from the less sterically hindered face, thus creating the new stereocenter with a predictable relative orientation. For example, the aza-Michael reaction of aniline nucleophiles with functionalized cyclopentenones can proceed with excellent diastereoselectivity, which is attributed to hydrogen bonding interactions that direct the approach of the nucleophile. thieme-connect.deucd.ie

Another versatile method is the one-pot copper-catalyzed 1,4-reduction and subsequent alkylation of 3-substituted cyclopentenones. nih.gov In this sequence, a chiral copper catalyst first reduces the double bond of the cyclopentenone with high enantioselectivity. The resulting chiral enolate is then trapped in the same reaction vessel with an alkylating agent. This process typically yields trans-2,3-disubstituted cyclopentanones with excellent diastereomeric and enantiomeric excesses. nih.gov

Chiral Induction and Resolution Techniques

Beyond specific reaction classes, the overarching strategies of chiral induction and resolution are fundamental to asymmetric synthesis. ankara.edu.tr

Chiral induction refers to the transfer of chirality from a chiral element to a new stereocenter during a reaction. ankara.edu.trcutm.ac.in This can be achieved through several means:

Chiral Auxiliaries: A chiral, optically pure molecule is temporarily attached to the achiral substrate. ankara.edu.tr It then directs the stereochemistry of a subsequent reaction before being cleaved off, leaving behind an enantioenriched product. york.ac.uk

Chiral Reagents: A stoichiometric amount of an optically pure reagent is used to effect a transformation, creating a new stereocenter with a preferred configuration. york.ac.uk

Chiral Catalysts: A substoichiometric amount of a chiral catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other. cutm.ac.in This is often the most efficient and atom-economical approach.

Resolution is a technique used to separate a racemic mixture (a 50:50 mixture of enantiomers) into its constituent enantiomers. acs.org

Kinetic Resolution: This is the most common resolution method in synthesis. It relies on the fact that two enantiomers react at different rates with a chiral catalyst or reagent. nih.gov For example, in the acylation of a racemic secondary alcohol using a chiral catalyst, one enantiomer will be acylated much faster than the other. nih.govclockss.org The reaction can be stopped at approximately 50% conversion, allowing for the separation of the fast-reacting acylated product and the slow-reacting unreacted alcohol, both in enantioenriched form. nih.gov Lipases are highly effective biocatalysts for the kinetic resolution of alcohols via enantioselective esterification. mdpi.comencyclopedia.pub

Dynamic Kinetic Resolution (DKR): This is an enhancement of kinetic resolution. In DKR, a catalyst is added to racemize (interconvert) the slower-reacting enantiomer in situ. mdpi.comencyclopedia.pub This continuous racemization ensures that all of the starting material can be converted into the single, desired product enantiomer, allowing for a theoretical yield of up to 100% instead of the 50% maximum for a standard kinetic resolution. encyclopedia.pub

Lipase-Mediated Kinetic Resolution in Chiral Cyclopentanol Synthesis

Lipase-mediated kinetic resolution is a powerful biocatalytic tool for the separation of enantiomers from a racemic mixture of chiral alcohols. This technique leverages the stereoselectivity of lipases, which are enzymes that catalyze the hydrolysis or esterification of substrates. In the context of chiral cyclopentanol synthesis, a lipase (B570770) will preferentially acylate one enantiomer of a racemic alcohol at a faster rate, leaving the other enantiomer unreacted.

The efficiency of this resolution is determined by the enantioselectivity (E value) of the lipase. A high E value signifies a significant difference in the reaction rates for the two enantiomers, leading to a product mixture of highly enriched acylated R-ester and unreacted S-alcohol (or vice versa, depending on the enzyme's preference). nih.gov This separation is based on the "Kazlauskas rule," which generally predicts that for secondary alcohols, the R-enantiomer is acylated faster. nih.gov

Several lipases have proven effective in the resolution of 2-substituted cycloalkanols. Lipase PS from Pseudomonas cepacia and Novozym 435 from Candida antarctica B are frequently employed. nih.gov The choice of acylating agent and solvent is crucial for achieving high enantioselectivity. Vinyl acetate is often used as an acyl donor due to the irreversible nature of the reaction. nih.govnih.gov Solvents like diethyl ether or diisopropyl ether have been shown to yield high enantioselectivity (E > 200). nih.gov

Research has shown that the structure of the cycloalkanol substrate, including the ring size, significantly impacts the reaction rate. Acetylations of five-membered cyclopentanols generally proceed more rapidly than those of six-membered cyclohexanols. nih.gov This methodology has been successfully applied to resolve a wide array of racemic 2-substituted cyclopentanols, yielding enantiomerically pure alcohols and esters. nih.govresearchgate.netnih.gov

Table 1: Factors Influencing Lipase-Mediated Kinetic Resolution of Cyclopentanols

| Factor | Description | Examples | Impact |

|---|---|---|---|

| Enzyme Source | The specific lipase used exhibits different stereopreferences and efficiencies. | Lipase PS (Pseudomonas cepacia), Novozym 435 (Candida antarctica B) nih.gov | High enantioselectivity (E > 200) can be achieved with the appropriate enzyme. nih.gov |

| Acyl Donor | The reagent that provides the acyl group for esterification. | Vinyl acetate nih.govnih.gov | Irreversible transesterification often leads to higher yields and enantiomeric excess. |

| Solvent | The reaction medium can influence enzyme activity and selectivity. | Diethyl ether, Diisopropyl ether nih.gov | Optimal solvent choice can significantly enhance reaction rates and enantioselectivity. nih.gov |

| Substrate Structure | The size of the cycloalkane ring and the nature of the substituent. | 2-cyanocyclopentanol, 2-dialkylaminomethylcyclopentanol nih.gov | Five-membered rings react faster than six-membered rings. Trans isomers often react faster than cis isomers. nih.gov |

Application of Chiral Catalysts and Auxiliaries in Asymmetric Cyclopentane Formation

Asymmetric synthesis relies heavily on methods that can introduce chirality in a controlled manner. The use of chiral catalysts and auxiliaries represents a cornerstone of this field, enabling the formation of specific stereoisomers of cyclopentane derivatives. nih.gov

Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy has been widely applied in asymmetric synthesis. wikipedia.org For instance, oxazolidinones, developed by David A. Evans, are effective chiral auxiliaries for controlling stereochemistry in aldol (B89426) and alkylation reactions, which can be key steps in the formation of substituted cyclopentanes. wikipedia.org Other examples include menthol derivatives and camphorsultam. acs.orgrsc.org In the synthesis of cyclopentenones, D-glucose-derived chiral auxiliaries have been used to control the stereochemistry of the final product. nih.govresearchgate.net

Chiral Catalysts

Chiral catalysts are substances that accelerate a chemical reaction to produce a chiral product without being consumed in the process. nih.gov These catalysts create a chiral environment that forces the reaction to proceed along a pathway favoring the formation of one enantiomer over the other. nih.gov The development of new chiral ligands for metal-catalyzed reactions is a crucial area of research in modern organic synthesis. nih.gov

For the formation of cyclopentane rings, various catalytic systems have been developed. Chiral rhodium complexes, for example, have been shown to catalyze enantioselective cyclopropanation reactions, which can be precursors to chiral cyclopentanes. organic-chemistry.org Similarly, chiral N-heterocyclic carbenes have been used to catalyze cascade reactions that lead to the asymmetric desymmetrization of cyclopentenediones, providing access to highly functionalized chiral cyclopentane derivatives. researchgate.net The design of chiral cyclopentadienyl ligands for transition metals has also expanded the toolbox for a broad range of asymmetric transformations. nih.gov

Table 2: Comparison of Chiral Auxiliaries and Chiral Catalysts in Asymmetric Cyclopentane Synthesis

| Approach | Mechanism | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct a stereoselective reaction. wikipedia.org | Reliable, versatile, and often provides high diastereoselectivity. wikipedia.org | Requires additional steps for attachment and removal; stoichiometric amounts are needed. wikipedia.org |

| Chiral Catalyst | A small amount of a chiral substance creates a chiral environment to favor the formation of one enantiomer. nih.gov | Highly efficient (sub-stoichiometric amounts), atom-economical, and allows for catalytic turnover. mdpi.com | Development of new, highly selective catalysts can be challenging and expensive. nih.gov |

Enantiodivergent and Enantioconvergent Synthetic Pathways to Polyoxygenated Cyclopentanoids

The synthesis of complex molecules like polyoxygenated cyclopentanoids often requires sophisticated strategies to control the stereochemistry at multiple centers. Enantiodivergent and enantioconvergent pathways are elegant approaches to access different stereoisomers from a common starting material or to convert a mixture of stereoisomers into a single product.

Enantiodivergent Synthesis

An enantiodivergent synthesis allows for the selective formation of either enantiomer of a target molecule from a single chiral starting material by simply changing the reaction sequence or reagents. This approach is highly valuable as it provides access to both enantiomers for biological evaluation without needing to start from the opposite enantiomer of the chiral pool material. For example, in the synthesis of polyoxygenated cyclohexanoids, an enantioselective approach based on the kinetic enzymatic resolution of an intermediate provided access to both enantiomerically enriched building blocks, which could then be elaborated into different natural products. ias.ac.in

Enantioconvergent Synthesis

An enantioconvergent synthesis, on the other hand, converts a racemic mixture into a single enantiomer of the product, ideally in 100% yield. This is a highly efficient strategy as it avoids the loss of 50% of the material inherent in a classical kinetic resolution. Dynamic kinetic resolution (DKR) is a powerful example of an enantioconvergent process. In DKR, a racemic starting material is continuously racemized under the reaction conditions while one enantiomer is selectively converted to the product by a chiral catalyst or enzyme.

The synthesis of enantiomerically pure polyhydroxylated cyclopentane derivatives has been achieved using conveniently functionalized sugar intermediates, which serve as chiral building blocks. nih.gov These approaches utilize the inherent chirality of the starting material to direct the formation of the desired stereoisomers of the cyclopentane ring. nih.govyork.ac.uk

Methodologies for Stereochemical Assignment and Purity Determination

Once a chiral compound has been synthesized, it is crucial to determine its stereochemical configuration (i.e., which stereoisomer it is) and its enantiomeric purity (often expressed as enantiomeric excess, or % ee). Several analytical techniques are available for this purpose.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying enantiomers. heraldopenaccess.us This can be achieved in two ways:

Chiral Stationary Phases (CSPs): The racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the CSP, leading to different retention times and thus separation. heraldopenaccess.us

Chiral Derivatizing Agents (CDAs): The enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. tcichemicals.commdpi.com

Gas chromatography (GC) with a chiral stationary phase can also be used for the analysis of volatile chiral compounds.

Spectroscopic and Spectrometric Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical analysis. While enantiomers have identical NMR spectra, they can be distinguished by using a chiral solvating agent (CSA). The CSA forms transient diastereomeric complexes with the enantiomers, which results in distinct chemical shifts for the corresponding nuclei. libretexts.org Alternatively, reacting the enantiomers with a chiral derivatizing agent to form diastereomers also allows for their differentiation by NMR. libretexts.org

Chiroptical methods measure the differential interaction of chiral molecules with polarized light.

Optical Rotation (OR): Measures the rotation of the plane of plane-polarized light by a chiral sample. The magnitude and sign of the rotation are characteristic of the compound. nih.gov

Circular Dichroism (CD): Measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. nih.gov

Vibrational Circular Dichroism (VCD): An infrared spectroscopic technique that can be used to determine the absolute configuration of chiral molecules by comparing the experimental spectrum with that predicted by quantum-chemical calculations. nih.govmdpi.com

X-ray crystallography provides an unambiguous determination of the absolute configuration of a molecule, provided that a suitable single crystal can be grown. tcichemicals.com

Table 3: Methods for Stereochemical Assignment and Purity Determination

| Method | Principle | Application | Advantages | Limitations |

|---|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. heraldopenaccess.us | Enantiomeric purity (% ee) determination. | High resolution, accuracy, and precision. heraldopenaccess.us | Expensive chiral columns, method development can be time-consuming. nih.gov |

| NMR with CSAs | Formation of transient diastereomeric complexes with distinct NMR signals. libretexts.org | Enantiomeric purity determination. | No need for derivatization or standards. libretexts.org | Resolution may not be sufficient for all compounds; requires a suitable CSA. |

| Optical Rotation | Measurement of the rotation of plane-polarized light. nih.gov | Characterization of chiral compounds, determination of optical purity. | Simple and rapid measurement. | Requires a known value for the pure enantiomer; impurities can affect the reading. |

| Circular Dichroism | Differential absorption of circularly polarized light. nih.gov | Determination of absolute configuration and secondary structure. | Highly sensitive to molecular stereochemistry. | Requires a chromophore near the stereocenter. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. tcichemicals.com | Unambiguous determination of absolute configuration. | Provides definitive 3D structural information. | Requires a high-quality single crystal, which can be difficult to obtain. |

Mechanistic Investigations and Reaction Pathways of 2 3 Methoxypropyl Cyclopentan 1 Ol Transformations

Elucidation of Reaction Mechanisms in Cyclopentanol (B49286) Synthesis

The formation of the cyclopentanol ring system, particularly with substituents like the 3-methoxypropyl group, can be achieved through sophisticated and elegant chemical strategies. Understanding the underlying mechanisms of these synthetic routes is crucial for optimizing reaction conditions and expanding their applicability.

Detailed Analysis of Carbene-Initiated Domino Sequences

The synthesis of complex cyclopentane (B165970) structures can be efficiently achieved through carbene-initiated domino sequences. These reactions involve a cascade of intramolecular events, often leading to the formation of multiple stereocenters with high selectivity. A notable example is the rhodium-catalyzed reaction of vinyldiazoacetates with allylic alcohols, which proceeds through a multi-step sequence to generate highly substituted cyclopentanes. nih.gov

The general mechanism for such a domino sequence can be broken down into several key steps:

Oxonium Ylide Formation: The sequence begins with the reaction of a rhodium-bound carbene with the oxygen atom of the allylic alcohol, forming a rhodium-associated oxonium ylide.

researchgate.netnih.gov-Sigmatropic Rearrangement: This is a concerted pericyclic reaction where the oxonium ylide rearranges to form a new carbon-carbon bond, creating a homoallylic alcohol derivative.

Oxy-Cope Rearrangement: This rearrangement involves the cleavage of a carbon-carbon bond and the formation of a new one, leading to a rearranged enol intermediate.

Enol-Keto Tautomerization: The enol intermediate rapidly tautomerizes to the more stable keto form.

Intramolecular Carbonyl Ene Reaction: The final step involves an intramolecular ene reaction, where the newly formed ketone participates in a cyclization to form the cyclopentane ring. nih.gov

The stereochemical outcome of this domino sequence is highly dependent on the catalyst and the chirality of the starting materials. By carefully selecting the rhodium catalyst and the enantiomer of the allylic alcohol, it is possible to control the stereochemistry of the four newly formed stereogenic centers with high diastereoselectivity and enantioselectivity. nih.gov N-heterocyclic carbenes have also been utilized in domino reactions to synthesize functionalized cyclopentanes through acyl azolium intermediates. nih.gov

Oxidative Radical-Polar Crossover Mechanisms in Deconstructive Functionalization

Oxidative radical-polar crossover represents a powerful strategy for the functionalization of organic molecules. This mechanistic paradigm involves the generation of a radical species, which is then oxidized to a carbocation, enabling subsequent reactions with nucleophiles. illinois.eduucla.edu This approach is particularly useful for the deconstructive functionalization of larger ring systems to form substituted cyclopentanes, although direct examples for the synthesis of 2-(3-methoxypropyl)cyclopentan-1-ol are not explicitly detailed in the provided results.

The general steps of an oxidative radical-polar crossover mechanism are:

Radical Generation: A radical is generated from a suitable precursor, often through a photoredox-catalyzed single-electron transfer (SET) process. illinois.edu

Radical Addition: The generated radical adds to an alkene or another unsaturated system.

Oxidation to Carbocation: The resulting radical intermediate is oxidized to a carbocation. This step is the "crossover" from radical to polar reactivity. illinois.eduucla.edu

Nucleophilic Attack: The carbocation is then trapped by a nucleophile, which can be intramolecular or intermolecular. illinois.edu

This type of mechanism has been successfully applied to the synthesis of various saturated heterocycles and carbocycles. ucla.edunih.gov For instance, photoredox-mediated oxidative radical-polar crossover reactions have been used to functionalize sterically bulky alkenes and to construct complex cyclic systems. illinois.edunih.gov The efficiency of these reactions often relies on a delicate balance of redox potentials and reaction kinetics. illinois.edu Electrochemical methods have also been developed for the synthesis of cyclic compounds via a radical-polar crossover mechanism. nih.gov

Mechanistic Studies of Catalyst-Mediated Reactions (e.g., Alcohol Oxidation, C-O Activation)

The hydroxyl group of cyclopentanols is a key functional handle for further transformations. Understanding the mechanisms of catalyst-mediated reactions such as alcohol oxidation and C-O activation is essential for the selective modification of the cyclopentanol moiety.

Alcohol Oxidation: The oxidation of secondary alcohols, such as this compound, to the corresponding ketone is a fundamental transformation in organic synthesis. libretexts.orgyoutube.com Common oxidizing agents include chromium-based reagents like chromic acid (Jones reagent) and pyridinium (B92312) chlorochromate (PCC). libretexts.orgkhanacademy.org

The mechanism of oxidation with chromic acid typically involves:

Formation of a Chromate (B82759) Ester: The alcohol reacts with chromic acid to form a chromate ester.

E2-like Elimination: A base (often water) abstracts a proton from the carbon bearing the oxygen, leading to the elimination of the chromium species and the formation of a carbon-oxygen double bond. khanacademy.org

The choice of oxidizing agent can be crucial. For instance, PCC is a milder oxidant than Jones reagent and can selectively oxidize primary alcohols to aldehydes without further oxidation to carboxylic acids. libretexts.org

C-O Activation: The activation of the carbon-oxygen bond in alcohols is a key step in many transformations, including etherification and substitution reactions. In the context of cyclopentanols, C-O activation can be achieved using various catalysts. For example, transition metals can activate the C-O bond, facilitating reactions like cross-coupling. While not directly detailing the C-O activation of this compound, the principles of C-O activation in similar systems are well-established.

Transformations of the Cyclopentanol Moiety

The this compound molecule possesses two key functional groups: a secondary alcohol on the cyclopentane ring and a methoxy (B1213986) ether in the side chain. These functional groups can be selectively targeted in various chemical transformations.

Selective Oxidation Reactions of Secondary Alcohols in the Cyclopentanol Ring

The secondary alcohol of this compound can be selectively oxidized to the corresponding ketone, 2-(3-methoxypropyl)cyclopentan-1-one. This transformation is a common and important reaction in organic synthesis. libretexts.orgyoutube.com

A variety of reagents can be employed for this purpose, with the choice often depending on the desired selectivity and the presence of other functional groups in the molecule.

| Oxidizing Agent | Product from Secondary Alcohol | Notes |

| Chromic Acid (H₂CrO₄) | Ketone | A strong oxidizing agent. libretexts.org |

| Pyridinium Chlorochromate (PCC) | Ketone | A milder oxidizing agent, useful for sensitive substrates. libretexts.org |

| Potassium Permanganate (KMnO₄) | Ketone | A strong oxidizing agent. youtube.com |

| Sodium Dichromate (Na₂Cr₂O₇) | Ketone | A strong oxidizing agent. libretexts.org |

The oxidation of secondary alcohols is generally a high-yielding and reliable reaction. youtube.com The mechanism, as previously discussed, typically involves the formation of an intermediate ester followed by an elimination step. khanacademy.org

Etherification Reactions involving Cyclopentanols (e.g., with Methanol (B129727) over Zeolites)

The etherification of cyclopentanol with methanol to produce cyclopentyl methyl ether (CPME) is a reaction of significant industrial interest, and the mechanistic principles can be extended to substituted cyclopentanols. Zeolites have emerged as highly effective and shape-selective catalysts for this gas-phase reaction. researchgate.netdntb.gov.ua

The reaction mechanism is believed to follow a Rideal-Eley model. In this mechanism, one of the reactants (cyclopentanol) adsorbs onto the acidic sites of the zeolite catalyst, while the other reactant (methanol) remains in the gas phase and reacts with the adsorbed species. researchgate.net

Key findings from studies on the etherification of cyclopentanol with methanol over zeolites include:

Catalyst Structure: ZSM-5 zeolites, with their 2D system of intersecting channels, have shown high selectivity and yield for the formation of CPME. researchgate.net

Si/Al Ratio: A lower Si/Al ratio in ZSM-5 catalysts leads to a higher conversion rate without significantly affecting the selectivity. researchgate.net

Reaction Conditions: The reaction is typically carried out in the gas phase at elevated temperatures. dntb.gov.ua

The shape-selectivity of the zeolite catalyst plays a crucial role in directing the reaction towards the desired ether product and minimizing side reactions such as dehydration of the alcohol to form cyclopentene (B43876). researchgate.netresearchgate.net

C-O Bond Activation and Cleavage Reactions in Alcohol Substrates

The transformation of alcohols often necessitates the activation of the carbon-oxygen (C-O) bond, which is typically inert. nsf.gov For a secondary cyclic alcohol like this compound, this activation is a critical step for subsequent functionalization. The hydroxyl group is a poor leaving group, and its conversion to a more reactive species is paramount for substitution or elimination reactions. msu.edu

Mechanisms of C-O Bond Activation:

Protonation: In acidic media, the hydroxyl group is protonated to form an oxonium ion, which is a much better leaving group (H₂O). This facilitates nucleophilic substitution (SN1 or SN2) or elimination (E1 or E2) reactions. For tertiary alcohols, the reaction often proceeds via a stable carbocation (SN1/E1), while for primary and secondary alcohols, an SN2 mechanism is more common if a good nucleophile is present. pressbooks.publibretexts.org

Conversion to Sulfonates: Alcohols can be converted to tosylates, mesylates, or triflates by reacting with the corresponding sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups, enabling a wide range of nucleophilic substitution reactions.

Conversion to Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the hydroxyl group into a halide, which is a good leaving group for subsequent reactions. youtube.com

C-O Bond Cleavage:

Once activated, the C-O bond can be cleaved through several pathways. In the case of this compound, the reaction mechanism (SN1 vs. SN2) for C-O bond cleavage is influenced by steric hindrance around the reaction center and the stability of any potential carbocation intermediate. libretexts.orglibretexts.org The presence of the cyclopentyl ring introduces conformational rigidity that can influence the stereochemical outcome of these reactions. nih.gov

The cleavage of the C-O bond in ethers, such as the methoxypropyl side chain, generally requires harsh conditions with strong acids like HBr or HI. pressbooks.pubunacademy.com The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. libretexts.orglibretexts.org In an unsymmetrical ether like the methoxypropyl group, the cleavage will occur at the less hindered site via an SN2 mechanism. pressbooks.pub

Deconstructive Functionalization and Ring-Opening of Cycloalkanols

Deconstructive functionalization is a powerful strategy that involves the cleavage of C-C bonds in cyclic systems to generate functionalized, acyclic products. cardiff.ac.uk For cycloalkanols like this compound, this approach can lead to the formation of valuable difunctionalized molecules. cardiff.ac.uk

Mechanisms of Deconstructive Functionalization:

Radical-Mediated Processes: Electrochemical methods can generate alkoxy radicals from alcohols through a proton-coupled electron transfer (PCET) process. nih.gov These highly reactive intermediates can initiate C-C bond cleavage, leading to ring-opening. The resulting carbon-centered radical can then be trapped by a variety of reagents to install a new functional group.

Aromatic Radical Cation-Mediated Cleavage: If an aryl group is present on the cycloalkanol, electrochemical oxidation can form an aromatic radical cation. cardiff.ac.ukchemistryviews.org This can weaken adjacent C-C bonds, facilitating their cleavage and subsequent functionalization. cardiff.ac.ukchemistryviews.org While this compound itself lacks an aryl group, this strategy is relevant for analogous structures.

Ring-Opening Reactions:

The cyclopentanol ring can undergo ring-opening reactions under various conditions. Catalytic systems, often involving transition metals, can promote the cleavage of the C-C bond adjacent to the hydroxyl group. nih.gov For example, rhodium complexes have been shown to catalyze the C-C bond activation in cyclopentanones, a related class of compounds. nih.gov Ring-opening of halogenated cyclopropanes, a different cyclic system, has also been studied and can proceed through various rearrangements. core.ac.uk

Formation of Carbonates from Alcohols and CO₂ via Direct and Indirect Approaches

The synthesis of organic carbonates from alcohols and carbon dioxide (CO₂) is an area of significant research interest, driven by the desire for more sustainable chemical processes. researchgate.net

Direct Approaches:

The direct synthesis of carbonates from alcohols and CO₂ is an equilibrium-limited reaction. frontiersin.org This reaction is often catalyzed by metal-based systems, such as those involving ceria (CeO₂), and requires the removal of water to drive the equilibrium towards the product. frontiersin.org

Table 1: Catalytic Performance of Heterogeneous Catalysts for Organic Carbonate Synthesis from CO₂ and Alcohols

Catalyst Alcohol Temperature (°C) Pressure (MPa) Carbonate Yield (%) Reference CeO₂ Methanol 150 5 ~1 frontiersin.org ZrO₂ Methanol 150 5 <1 frontiersin.org

Indirect Approaches:

Several indirect methods have been developed to overcome the limitations of the direct approach. researchgate.netmdpi.com These include:

The Alkylation Route: This involves the reaction of an alcohol with a base to form an alkoxide, which then reacts with CO₂ to form a hemi-carbonate. This intermediate is then alkylated with an alkyl halide. mdpi.com

The Carbodiimide (B86325) Route: Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), can promote the formation of carbonates from alcohols and CO₂ under mild conditions. nih.gov The alcohol first adds to the carbodiimide to form an O-alkyl isourea, which then reacts with CO₂. nih.gov

From Epoxides: While not a direct reaction with the alcohol, cyclic carbonates are commonly synthesized from the reaction of epoxides with CO₂. york.ac.uknih.govnih.gov These cyclic carbonates can then undergo transesterification with an alcohol like this compound to yield the desired acyclic carbonate. frontiersin.org

Influence of Structural Features on Reactivity and Selectivity

The reactivity and selectivity of transformations involving this compound are significantly influenced by its inherent structural and stereochemical properties.

Stereoelectronic Effects in Cyclic Alcohol Transformations

Stereoelectronic effects, which describe the influence of the spatial arrangement of electrons in orbitals on the outcome of a reaction, play a crucial role in the chemistry of cyclic alcohols. saskoer.ca The orientation of the hydroxyl group (axial vs. equatorial) and the conformation of the cyclopentane ring can dictate the stereochemical course of a reaction.

For instance, in nucleophilic substitution reactions at the carbinol carbon, the approach of the nucleophile can be influenced by the steric bulk of the substituents and the conformational constraints of the ring. nih.gov This can lead to a preference for either inversion or retention of configuration at the reaction center. nih.gov The stereoselectivity of these reactions is a key consideration in the synthesis of chiral molecules. encyclopedia.pubdiva-portal.org

Role of the Methoxypropyl Side Chain in Directing Chemical Transformations

The methoxypropyl side chain can exert a significant influence on the reactivity and selectivity of reactions involving this compound.

Steric Effects: The steric bulk of the side chain can hinder the approach of reagents to the hydroxyl group or the cyclopentane ring, thereby influencing the regioselectivity and stereoselectivity of reactions.

Electronic Effects: The ether oxygen in the methoxypropyl group is a Lewis basic site and can coordinate to metal catalysts or reagents. This can have several consequences:

Directing Group: The side chain can act as a directing group, bringing the reagent into close proximity to the reactive center and influencing the outcome of the reaction.

Chelation: The formation of a chelate with a metal center can alter the reactivity of the alcohol and control the stereochemistry of the transformation.

Neighboring Group Participation: Under certain conditions, the ether oxygen could potentially act as an internal nucleophile, participating in the reaction and influencing the formation of products.

The cleavage of the ether C-O bond itself is generally difficult and requires strong acids. pressbooks.pubunacademy.com However, the presence of the ether functionality can be exploited in the design of selective transformations of the alcohol group.

Academic Research Applications of 2 3 Methoxypropyl Cyclopentan 1 Ol As a Chemical Building Block

Precursors in the Synthesis of Complex Organic Molecules

There is no readily available scientific literature demonstrating the use of 2-(3-Methoxypropyl)cyclopentan-1-ol as a precursor in the synthesis of complex organic molecules as specified.

No research was found that details the role of This compound in the enantiocontrolled construction of polycyclic or heterocyclic systems. Synthetic strategies for these complex scaffolds typically employ other, more established building blocks.

The synthesis of functionalized carbocyclic nucleosides and their analogs is a significant area of medicinal chemistry research. However, a review of the pertinent literature does not indicate that This compound has been employed as a key building block in these synthetic studies.

While the total synthesis of prostaglandins (B1171923) and their metabolites is a well-documented field, there is no evidence to suggest that This compound serves as an intermediate in the asymmetric total synthesis of the Prostaglandin D2 metabolite methyl ester or other related natural product metabolites. Published syntheses of the tricyclic Prostaglandin D2 metabolite methyl ester, for instance, originate from different starting materials, such as cyclopentene-diol derivatives or iodocyclopentenone. Current time information in Bangalore, IN.nih.gov

The preparation of optically active compounds is crucial for stereoselective synthesis. However, there are no specific methods documented in the scientific literature that utilize This compound to access optically active derivatives for further stereoselective transformations.

Model Systems for Fundamental Studies in Organic Chemistry

The use of specific molecules as model systems is vital for advancing the understanding of fundamental concepts in organic chemistry.

There is no indication in the available research that This compound has been used as a probe or model system for investigating novel reaction mechanisms or for studying the principles of stereoselectivity in organic reactions.

Substrates for the Development and Evaluation of New Catalytic Systems

The bifunctional nature of this compound, containing both a secondary alcohol and an ether moiety, makes it a theoretically valuable substrate for advancing and assessing new catalytic systems. Its structure is well-suited for testing catalyst selectivity and efficiency in key transformations like stereoselective oxidation and kinetic resolution.

Catalytic Oxidation: The oxidation of secondary alcohols to ketones is a fundamental reaction in organic synthesis. This compound can serve as a model substrate to evaluate new oxidation catalysts. The goal would be the selective conversion to 2-(3-methoxypropyl)cyclopentanone. Research on analogous 2-substituted cyclopentanols demonstrates the use of various catalytic systems for this purpose, including ruthenium, copper, or palladium-based catalysts. The efficiency of these catalysts is often measured by turnover number (TON) and turnover frequency (TOF), with a focus on achieving high yields under mild, environmentally benign conditions (e.g., using molecular oxygen or hydrogen peroxide as the terminal oxidant).

Enzymatic Kinetic Resolution: Kinetic resolution is a crucial technique for obtaining enantiomerically pure compounds from a racemate. Lipases are commonly employed for the resolution of secondary alcohols through enantioselective acylation. In a hypothetical kinetic resolution of racemic this compound, a lipase (B570770) such as Candida antarctica Lipase B (CALB) could selectively acylate one enantiomer, leaving the other unreacted. The success of such a resolution is typically evaluated by the enantiomeric excess of both the product (ester) and the unreacted alcohol (eep and ees, respectively) and the enantiomeric ratio (E), a measure of the catalyst's selectivity. Research on other secondary alcohols shows that factors like the choice of acyl donor and solvent are critical for achieving high E-values. wikipedia.orgmdpi.com

Below is an interactive data table with representative data from the kinetic resolution of a model secondary alcohol, showcasing typical findings in such studies.

| Biocatalyst | Acyl Donor | Solvent | Conversion (%) | ees (%) | eep (%) | E-value |

| Candida antarctica Lipase B | Vinyl Acetate | Toluene | 50 | >99 | 98 | >200 |

| Pseudomonas cepacia Lipase | Isopropenyl Acetate | Hexane | 48 | 95 | 97 | 150 |

| Candida rugosa Lipase | Acetic Anhydride | Dioxane | 52 | 90 | 88 | 85 |

Note: This table presents hypothetical data for this compound based on published results for other secondary alcohols to illustrate the evaluation of catalytic systems.

Contributions to Structure-Reactivity Relationship Studies of Substituted Cyclic Alcohols

The specific structure of this compound, with its defined stereochemistry and functional groups, makes it an interesting candidate for studies on structure-reactivity relationships in cyclic alcohols.

The chemical behavior of this compound is dictated by the interplay between the cyclopentanol (B49286) ring and its ether-containing side chain.

Cyclopentanol Ring: The five-membered ring is not planar and exists in puckered conformations, primarily the "envelope" and "half-chair" forms. libretexts.orgscribd.com The position of the hydroxyl and the 3-methoxypropyl groups (axial vs. equatorial) in the dominant conformation significantly influences their accessibility to reagents, thereby affecting reaction rates. For instance, a sterically accessible equatorial hydroxyl group generally reacts faster in esterification reactions than a more hindered axial one.

Side-Chain Substitution: The 3-methoxypropyl side chain exerts both steric and electronic effects. Its bulkiness can influence the conformational equilibrium of the cyclopentane (B165970) ring. Electronically, the ether oxygen can act as a hydrogen bond acceptor or a coordinating site for metal catalysts. This coordination can direct the stereochemical outcome of reactions such as catalytic hydrogenations or oxidations, a phenomenon well-documented for other substrates with coordinating functional groups.

The reactivity of this compound is intrinsically linked to its conformational preferences. The molecule can adopt several conformations due to the flexibility of the cyclopentane ring and the rotation around the single bonds of the side chain.

The most stable conformation would likely be one that minimizes steric strain and maximizes favorable intramolecular interactions. A key potential interaction in this molecule is an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the ether oxygen of the side chain. nih.govgoettingen-research-online.de Such a bond would create a pseudo-cyclic structure, significantly restricting the molecule's conformational freedom.

The formation of an intramolecular hydrogen bond depends on the relative stereochemistry of the hydroxyl and the side-chain groups (cis or trans).

In a cis-isomer, the hydroxyl and side chain are on the same face of the ring, potentially allowing for the formation of a stable intramolecular hydrogen bond. This would lock the molecule into a more rigid conformation, which could enhance selectivity in certain reactions by presenting a single, well-defined shape to a catalyst or reagent.

In a trans-isomer, the groups are on opposite faces, making intramolecular hydrogen bonding impossible. This isomer would be more conformationally flexible.

The influence of these conformational differences on reactivity can be illustrated by comparing hypothetical reaction outcomes in the table below.

| Isomer | Potential for Intramolecular H-Bond | Expected Conformational Flexibility | Predicted Impact on Reactivity |

| cis-2-(3-Methoxypropyl)cyclopentan-1-ol | Yes | Low | Higher stereoselectivity in catalyzed reactions due to a more rigid, pre-organized structure. |

| trans-2-(3-Methoxypropyl)cyclopentan-1-ol | No | High | Lower stereoselectivity; may react faster in non-selective reactions due to greater accessibility of the hydroxyl group. |

Spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, combined with computational modeling, are standard tools for studying such conformational preferences and their energetic landscapes. mdpi.comacs.org For example, the O-H stretching frequency in the IR spectrum can provide definitive evidence for or against intramolecular hydrogen bonding. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.